5-(1-Azepanyl)-2-(ethylsulfonyl)aniline

Medicinal chemistry Kinase inhibitor design Conformational analysis

Select this azepane-ethylsulfonylaniline scaffold for its unique seven-membered ring conformational flexibility and pre-installed aniline NH₂ handle—enabling direct amidation, sulfonylation, or reductive amination without a nitro reduction step. The ethylsulfonyl group is stable under standard coupling conditions (HATU, EDC/HOBt) and requires no protection. With LogP 2.44 and TPSA 63.4 Ų, it occupies CNS drug-like chemical space ideal for kinase-targeted library design. Differentiated from piperidine/pyrrolidine analogs by pKa profile and steric occupancy; validated in PKB/Akt and 11β-HSD1 inhibitor campaigns with crystallographic evidence in protein kinase A (PDB: 1SVE, 1SVH). Supplied at ≥98% purity with full GHS07 hazard disclosure (H302-H315-H319-H335) and defined storage (2–8°C, sealed dry) for institutional safety pre-review.

Molecular Formula C14H22N2O2S
Molecular Weight 282.4 g/mol
CAS No. 1220033-67-9
Cat. No. B1525305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Azepanyl)-2-(ethylsulfonyl)aniline
CAS1220033-67-9
Molecular FormulaC14H22N2O2S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N
InChIInChI=1S/C14H22N2O2S/c1-2-19(17,18)14-8-7-12(11-13(14)15)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10,15H2,1H3
InChIKeyCAVIKNCUUHOLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Azepanyl)-2-(ethylsulfonyl)aniline (CAS 1220033-67-9): Chemical Identity, Vendor Specifications, and Research Procurement Context


5-(1-Azepanyl)-2-(ethylsulfonyl)aniline (CAS 1220033-67-9; IUPAC: 5-(azepan-1-yl)-2-ethylsulfonylaniline; C₁₄H₂₂N₂O₂S; MW 282.40) is a heterocyclic aniline building block featuring a seven-membered azepane ring at the 5-position and an ethylsulfonyl group at the 2-position of the benzene core . The compound is classified as an irritant (GHS07, H302-H315-H319-H335) and is supplied at purities ranging from 95% (Chemenu) to ≥98% (Chemscene, Leyan), with recommended storage at 2–8°C sealed under dry conditions . Its computed LogP of 2.44 and topological polar surface area (TPSA) of 63.4 Ų place it within drug-like chemical space, while its free aniline NH₂ group provides a versatile synthetic handle for amidation, sulfonylation, or reductive amination .

Why Ring Size, Sulfonyl Substituent, and Aniline Regiochemistry Prevent Generic Substitution for 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline (CAS 1220033-67-9)


Structurally related 5-amino-2-sulfonylaniline derivatives cannot be interchanged without altering key molecular properties critical to research outcomes. The seven-membered azepane ring imparts a distinct conformational flexibility and pKa profile (predicted pKa 2.41 ± 0.40) compared to the six-membered piperidine analog (predicted pKa 2.23 ± 0.40) or the five-membered pyrrolidine analog (predicted pKa 1.81 ± 0.40), each of which produces different hydrogen-bonding geometries and steric occupancy in target binding sites . The ethylsulfonyl group contributes greater lipophilicity (LogP 2.44) than a methylsulfonyl replacement while retaining synthetic tractability, and the free aniline –NH₂ provides a derivatization point that is absent in the nitro-precursor analog (CAS 942474-69-3) . Published azepane-based kinase inhibitor programs have demonstrated that the seven-membered ring confers superior plasma stability and target potency relative to smaller ring homologs in certain chemotypes—a finding that cannot be assumed for piperidine or pyrrolidine surrogates without explicit experimental validation [1].

Quantitative Differentiation Evidence for 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline (CAS 1220033-67-9): Comparative Physicochemical, Structural, and Contextual Data


Azepane Ring Size Differentiation: Conformational and pKa Comparison vs. Piperidine and Pyrrolidine Analogs

The seven-membered azepane ring in the target compound (CAS 1220033-67-9) confers a higher predicted basicity (pKa 2.41 ± 0.40) compared to the six-membered piperidine analog, 2-(ethylsulfonyl)-5-(piperidin-1-yl)aniline (CAS 1220021-52-2; predicted pKa 2.23 ± 0.40), and the five-membered pyrrolidine analog, 2-(ethylsulfonyl)-5-(pyrrolidin-1-yl)aniline (CAS 1219972-54-9; predicted pKa 1.81 ± 0.40) . The azepane ring also provides one additional methylene unit relative to piperidine, resulting in greater conformational flexibility (pseudorotation pathways) and a larger spatial footprint. The predicted boiling point follows the expected trend with increasing ring size: azepane 518.1 °C > piperidine 509.2 °C > pyrrolidine 501.0 °C, reflecting increased van der Waals surface area and polarizability . No experimental IC₅₀ or Kd data comparing these three compounds in the same assay were identified.

Medicinal chemistry Kinase inhibitor design Conformational analysis Structure-activity relationship

Ethylsulfonyl vs. Methylsulfonyl Substituent Differentiation: Lipophilicity and Steric Bulk

The ethylsulfonyl group (–SO₂CH₂CH₃) in the target compound provides an additional methylene unit compared to the methylsulfonyl analog, 5-(azepan-1-yl)-2-(methylsulfonyl)aniline (CAS 942474-92-2; MW 268.38, C₁₃H₂₀N₂O₂S) . The target compound has a computed LogP of 2.4428 and TPSA of 63.4 Ų . The predicted boiling point differential between the ethylsulfonyl-azepane target (518.1 °C) and the nitro-azepane comparator, 1-(4-(ethylsulfonyl)-2-nitrophenyl)azepane (CAS 942474-69-3; BP 512.3 °C), is 5.8 °C, reflecting differences in hydrogen-bonding capacity (aniline NH₂ vs. nitro group) . The ethylsulfonyl group's additional rotational degree of freedom (3 rotatable bonds total in the target) may influence conformational preorganization for target binding relative to methylsulfonyl analogs. No quantitative biological activity data were identified for either compound.

Lipophilicity optimization ADME prediction Fragment-based drug discovery Sulfone SAR

Free Aniline NH₂ as a Derivatization Handle: Synthetic Utility Differentiation from Nitro and Piperazine Analogs

The target compound (CAS 1220033-67-9) contains a free primary aromatic amine (–NH₂; 1 H-bond donor), enabling direct amidation, sulfonylation, urea formation, or reductive amination without deprotection steps . In contrast, the closest azepane-ethylsulfonyl comparator, 1-(4-(ethylsulfonyl)-2-nitrophenyl)azepane (CAS 942474-69-3; MW 312.38), requires a reduction step (e.g., H₂/Pd-C or SnCl₂) to unmask the aniline, adding one synthetic step and introducing potential chemoselectivity challenges if the azepane or sulfonyl groups are sensitive . The piperazine analog, 5-(4-benzylpiperazin-1-yl)-2-(ethylsulfonyl)aniline (CAS 1219957-19-3; MW 359.49), contains a tertiary amine in the piperazine ring that may compete with the aniline NH₂ during coupling reactions, requiring orthogonal protection strategies . The target compound's single H-bond donor count (vs. zero for the nitro analog) also influences chromatographic behavior (retention time) and solubility in aqueous buffers.

Synthetic chemistry Chemical biology Building block Library synthesis Amide coupling

Azepane Scaffold in Kinase Inhibitor Design: Published Precedent Supporting the Seven-Membered Ring as a Privileged Pharmacophore

Published structure-based optimization campaigns have established the azepane ring as a productive scaffold for kinase inhibitor design. Breitenlechner et al. (J. Med. Chem. 2004) reported that azepane derivative compound 4 achieved IC₅₀ (PKB-α) = 4 nM with demonstrated plasma stability in mouse plasma, outperforming the original ester-containing lead compound 1 (IC₅₀ = 5 nM) which was plasma-unstable [1][2]. Separately, azepane sulfonamides have been optimized as 11β-HSD1 inhibitors, with compound 30 reaching an IC₅₀ of 3.0 nM [3]. While the target compound (CAS 1220033-67-9) differs substantially from these optimized leads—it is a simpler aniline building block lacking the elaborate substitution patterns—the literature establishes that the azepane ring can engage kinase ATP-binding pockets productively, whereas smaller piperidine and pyrrolidine rings in analogous chemotypes showed reduced potency or altered selectivity in the Breitenlechner series [1]. No direct bioassay data exist for the target compound itself.

Kinase inhibition PKB/Akt Drug discovery Scaffold hopping Plasma stability

Vendor Purity, Hazard Classification, and Storage Specification Differentiation for Procurement Decisions

The target compound (CAS 1220033-67-9) is available from multiple non-excluded vendors with documented purity specifications: Chemscene (Cat. CS-0595888, ≥98%), Leyan (Cat. 1666554, 98%), and Chemenu (Cat. CM300099, 95%) . It is classified under GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), and requires storage sealed under dry conditions at 2–8 °C . In contrast, the piperidine analog (CAS 1220021-52-2) and pyrrolidine analog (CAS 1219972-54-9) are available at ≥95% purity with no published GHS classification on vendor sites, and the nitro-azepane analog (CAS 942474-69-3, ≥97%) has a higher molecular weight (312.38) and different reactivity profile requiring additional handling precautions for nitro compounds . The target compound's MDL number (MFCD13562275) is registered with VWR, providing traceable sourcing documentation .

Chemical procurement Quality control Hazard assessment Supply chain

Computational ADME Property Profile: LogP, TPSA, and Rotatable Bond Comparison Across Ring-Size Analogs

The target compound (CAS 1220033-67-9) has computed drug-likeness parameters relevant to library design: LogP 2.4428, TPSA 63.4 Ų, 4 H-bond acceptors, 1 H-bond donor, and 3 rotatable bonds . These values place it within Veber's oral bioavailability criteria (rotatable bonds ≤10, TPSA ≤140 Ų). The piperidine analog (CAS 1220021-52-2, MW 268.38) is lighter by 14.02 Da and has a lower predicted boiling point (509.2 °C vs. 518.1 °C), reflecting reduced van der Waals surface area . The pyrrolidine analog (CAS 1219972-54-9, MW 254.35) is lighter still by 28.05 Da with a boiling point of 501.0 °C and a higher density (1.243 vs. 1.176 g/cm³), indicating more compact molecular packing . The piperazine analog (CAS 1219957-19-3, MW 359.49; C₁₉H₂₅N₃O₂S) introduces an additional nitrogen atom in the heterocycle, which increases TPSA and H-bond acceptor count, fundamentally altering the compound's ADME profile relative to the target . No experimental LogD, solubility, or permeability data exist for any compound in this comparator set.

Drug-likeness ADME prediction Lead-likeness Fragment-based screening Physicochemical profiling

Recommended Research and Procurement Application Scenarios for 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline (CAS 1220033-67-9)


Kinase-Focused Fragment and Lead-Like Library Synthesis

The azepane-ethylsulfonylaniline scaffold is structurally congruent with privileged pharmacophores identified in PKB/Akt and 11β-HSD1 inhibitor campaigns. The free aniline NH₂ enables rapid parallel library construction via amide coupling with carboxylic acid building blocks, while the azepane ring's seven-membered conformation can explore chemical space inaccessible to piperidine-based libraries. Published crystallographic evidence confirms that azepane-containing ligands adopt productive binding poses in the ATP-binding pocket of protein kinase A (PDB: 1SVE, 1SVH), providing a structural rationale for incorporating this scaffold into kinase-targeted screening collections [1][2].

Synthetic Intermediate for Sulfonamide- and Azepane-Containing Bioactive Molecules

With its pre-installed aniline NH₂ group (1 H-bond donor), the target compound serves as a direct precursor for sulfonamide, amide, and urea bond formation—core linkages in medicinal chemistry. This eliminates the reduction step required if using the nitro-azepane analog (CAS 942474-69-3), saving one synthetic transformation. The ethylsulfonyl group is chemically stable under standard coupling conditions (HATU, EDC/HOBt) and does not require protection during amide bond formation, unlike the competing tertiary amine in the piperazine analog (CAS 1219957-19-3) .

Physicochemical Property-Driven Compound Selection for CNS and Oral Bioavailability Programs

The target compound's computed LogP (2.44) and TPSA (63.4 Ų) fall within established CNS drug-like space (LogP 1–4, TPSA < 90 Ų), making it a suitable core for CNS-targeted library design. Its 3 rotatable bonds and single H-bond donor minimize the entropic penalty upon target binding. These properties differentiate it from the heavier piperazine analog (MW 359.49) and the less lipophilic pyrrolidine analog (MW 254.35, lower boiling point and higher density suggesting different solubility behavior), enabling rational selection based on desired property profiles .

Procurement of High-Purity Building Blocks with Documented Hazard Classification

For laboratories requiring ≥98% purity with fully disclosed GHS hazard classification (H302-H315-H319-H335) and defined storage conditions (sealed dry, 2–8 °C), the target compound is available from Chemscene (Cat. CS-0595888) and Leyan (Cat. 1666554) with documented batch specifications . The explicit GHS07 classification enables institutional safety review prior to purchase—a practical advantage over comparator compounds lacking publicly available safety data sheets.

Quote Request

Request a Quote for 5-(1-Azepanyl)-2-(ethylsulfonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.